1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
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Overview
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes. The unique structure of this compound, which includes an indole ring, a sulfonyl group, and a urea moiety, contributes to its distinctive chemical properties and potential biological activities.
Scientific Research Applications
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diabetes and other metabolic disorders. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Sulfonylation: The indole derivative is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the indole ring.
Urea Formation: The final step involves the reaction of the sulfonylated indole derivative with an isocyanate, such as m-tolyl isocyanate, to form the urea moiety. This reaction is typically carried out under mild conditions, such as room temperature, in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with amines or thiols.
Mechanism of Action
The mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes involved in metabolic pathways, such as protein kinases and phosphatases. It can also interact with receptors on the cell surface, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to glucose metabolism, insulin signaling, and cellular proliferation. By modulating these pathways, it can exert hypoglycemic effects and influence cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(2-((1-benzyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea: Lacks the methyl group on the indole ring.
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea: Has a phenyl group instead of the m-tolyl group.
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea: Has a p-tolyl group instead of the m-tolyl group.
Uniqueness
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea is unique due to the presence of both the methyl group on the indole ring and the m-tolyl group on the urea moiety. This specific combination of functional groups contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-19-9-8-12-22(17-19)28-26(30)27-15-16-33(31,32)25-20(2)29(18-21-10-4-3-5-11-21)24-14-7-6-13-23(24)25/h3-14,17H,15-16,18H2,1-2H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUTZQPUZLGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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